molecular formula C19H27N5O6 B1218172 Orbofiban acetate CAS No. 163250-91-7

Orbofiban acetate

Cat. No.: B1218172
CAS No.: 163250-91-7
M. Wt: 421.4 g/mol
InChI Key: PKHRWVBUJHJCLV-ZOWNYOTGSA-N
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Description

Orbofiban acetate is a small molecule drug that acts as an antagonist to the platelet glycoprotein IIb/IIIa receptor. This compound effectively inhibits platelet aggregation when administered orally. It was initially developed by Pfizer Inc. for the treatment of cardiovascular diseases, particularly for conditions such as unstable angina and myocardial infarction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of orbofiban acetate involves several key steps. One of the synthetic routes includes the condensation of a substituted benzamidine with beta-alanine ethyl ester and carbonyl diimidazole in pyridine to yield a substituted urea. This intermediate is then treated with hydroxylamine hydrochloride and triethylamine in ethyl acetate to afford the N-hydroxybenzamidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including condensation reactions, amidation, and purification processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Orbofiban acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Carbonyl diimidazole: Used in the condensation reaction.

    Hydroxylamine hydrochloride: Used in the formation of N-hydroxybenzamidine.

    Triethylamine: Used as a base in various reactions.

Major Products Formed

The major product formed from these reactions is this compound itself, which is a potent inhibitor of platelet aggregation .

Scientific Research Applications

Orbofiban acetate has been extensively studied for its applications in various fields:

Mechanism of Action

Orbofiban acetate exerts its effects by specifically inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets. This inhibition prevents platelet aggregation and thrombus formation, which are critical processes in the development of cardiovascular diseases. The molecular targets involved include the glycoprotein IIb/IIIa receptor, which is an integrin found on the surface of platelets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to orbofiban acetate include:

Uniqueness

This compound is unique in its oral bioavailability and its specific inhibition of the glycoprotein IIb/IIIa receptor. Unlike some other glycoprotein IIb/IIIa inhibitors that require intravenous administration, this compound can be administered orally, making it more convenient for long-term use .

Conclusion

This compound is a significant compound in the field of cardiovascular medicine due to its potent antiplatelet activity and oral bioavailability

Properties

IUPAC Name

acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4.C2H4O2/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;1-2(3)4/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);1H3,(H,3,4)/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHRWVBUJHJCLV-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167544
Record name Orbofiban acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163250-91-7
Record name Orbofiban acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163250-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orbofiban acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orbofiban acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORBOFIBAN ACETATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXH3TSO8AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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